4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium
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Overview
Description
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium core substituted with a phenyl group and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The pyridinium core can interact with biological molecules through ionic or hydrogen bonding, affecting various biochemical pathways. The long alkyl chain may also play a role in membrane interactions and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyldecanal: A related compound with a similar alkyl chain but different functional groups.
4,8-Dimethylnonanoyl-CoA: Another compound with a similar alkyl chain but conjugated to coenzyme A.
Uniqueness
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is unique due to its combination of a pyridinium core with a long alkyl chain and phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
141076-08-6 |
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Molecular Formula |
C24H36N+ |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4,8-dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium |
InChI |
InChI=1S/C24H36N/c1-19(2)11-9-12-20(3)13-10-14-23-17-21(4)25(22(5)18-23)24-15-7-6-8-16-24/h6-8,15-20H,9-14H2,1-5H3/q+1 |
InChI Key |
QILZAVQGDZGFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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